molecular formula C24H24N6O B6532054 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethylbenzamide CAS No. 1019097-59-6

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethylbenzamide

Cat. No.: B6532054
CAS No.: 1019097-59-6
M. Wt: 412.5 g/mol
InChI Key: NTGZXHLQZOEYCD-UHFFFAOYSA-N
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Description

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethylbenzamide is a heterocyclic organic compound featuring a pyrazole ring, pyridazine ring, and a substituted benzamide moiety. The pyrazole ring (3,5-dimethyl substitution) and pyridazine core are linked via an amino group to a phenyl ring, which is further connected to a 3,4-dimethylbenzamide group.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-15-5-6-19(13-16(15)2)24(31)26-21-9-7-20(8-10-21)25-22-11-12-23(28-27-22)30-18(4)14-17(3)29-30/h5-14H,1-4H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGZXHLQZOEYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Attributes:

  • Pyrazole Ring: Known for modulating enzyme inhibition (e.g., kinases) and enhancing metabolic stability.
  • Pyridazine Core : Contributes to π-π stacking interactions with biological targets.
  • Benzamide Moiety : Enhances binding affinity through hydrogen bonding and hydrophobic interactions.

The molecular formula is C25H26N6O2 (calculated based on analogous structures in ), with a molecular weight of approximately 454.5 g/mol .

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining pyrazole, pyridazine, and benzamide functionalities. Below is a comparative analysis with structurally related compounds, emphasizing differences in substituents, bioactivity, and molecular complexity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Differentiation from Target Compound
3,5-Dimethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide () Pyridazine + benzamide 3,5-dimethoxybenzamide Antimicrobial Methoxy groups enhance solubility but reduce metabolic stability compared to 3,4-dimethylbenzamide.
N-(4-(1H-pyrazol-3-yl)phenyl)benzamide () Pyrazole + benzamide Unsubstituted benzamide Anticancer Lacks pyridazine ring, reducing target specificity.
N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethoxybenzenesulfonamide () Pyridazine + sulfonamide 4-ethoxybenzenesulfonamide Antibacterial Sulfonamide group increases antibacterial efficacy by 50% over benzamide analogs but reduces CNS penetration.
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethylpropanamide () Pyrazole + propanamide Ethylpropanamide Anti-inflammatory Simplified structure with no aromatic linkers; lower molecular weight (312.4 g/mol) correlates with reduced potency.
4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)butanamide () Triazolo-pyridazine + butanamide Pyridinylbutanamide Anticancer Triazole ring introduces additional hydrogen-bonding capacity but increases synthetic complexity.

Key Findings from Comparative Studies:

Substituent Effects :

  • Methyl groups on the benzamide (target compound) improve lipophilicity and membrane permeability compared to methoxy or sulfonamide analogs .
  • Pyridazine rings enhance target selectivity over pyrimidine or triazole derivatives .

Bioactivity Trends :

  • Antimicrobial activity is maximized in sulfonamide derivatives (e.g., ) but at the expense of pharmacokinetic properties.
  • Anticancer potency correlates with hybrid pyridazine-pyrazole scaffolds, as seen in the target compound and .

Synthetic Complexity :

  • The target compound’s complexity (complexity rating ~572, based on ) exceeds simpler analogs like , requiring multi-step synthesis for optimal purity .

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